Product packaging for Cicloxolone(Cat. No.:)

Cicloxolone

Cat. No.: B1199628
M. Wt: 624.8 g/mol
InChI Key: IPIHZIYZLLMCRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Triterpenoid (B12794562) Compounds with Diverse Biological Activities

Triterpenoids are a class of chemical compounds composed of six isoprene (B109036) units, which are widely distributed in plants, fungi, and marine organisms. taylorandfrancis.com This extensive family of molecules is known for its structural diversity and a broad spectrum of pharmacological effects. taylorandfrancis.comnih.gov Scientific research has extensively documented the various biological activities of triterpenoids, including anti-inflammatory, antiviral, antioxidant, and anticancer properties. nih.govnih.gov

These compounds are integral to the defense mechanisms of plants against pathogens. nih.gov In preclinical research, triterpenoids have demonstrated the ability to interfere with multiple stages of viral infection, from preventing viral entry into host cells to inhibiting replication processes after infection. nih.gov Their anti-inflammatory effects are also a significant area of study, with many triterpenoids showing potential to modulate inflammatory pathways. nih.govresearchgate.net The diverse bioactivities of triterpenoids, such as oleanolic acid, ursolic acid, and betulinic acid, have established them as important lead compounds in the development of new therapeutic agents. taylorandfrancis.com

Historical Trajectories of Cicloxolone Research in Preclinical Contexts

The preclinical investigation of this compound has its roots in the exploration of triterpenoids for antiviral properties. Early research, particularly in the 1980s, identified this compound and the related compound Carbenoxolone (B1668346) as potent inhibitors of various viruses. Seminal studies demonstrated that this compound sodium could reduce the infectious yield of Herpes Simplex Virus (HSV-1 and HSV-2) by 10,000- to 100,000-fold. nih.gov These initial findings highlighted that this compound's mechanism did not directly target viral DNA synthesis, as it was effective against antiviral-resistant HSV mutants. nih.gov Instead, the research suggested that the compound affects the quality of the progeny virus particles, rendering them less infectious. nih.govgla.ac.uk

Subsequent research in the early 1990s expanded the known antiviral range of this compound. Studies investigated its effects on the replication of other viruses, including Vesicular Stomatitis Virus (VSV), adenovirus, reovirus, and poliovirus. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org This body of work proposed that this compound's antiviral action is likely of a general nature, stemming from its ability to disrupt the normal functioning of host cell membranes. gla.ac.uk This disruption impacts critical cellular processes such as protein synthesis, transport, and post-translational modifications like glycosylation, which are essential for the assembly and release of many viruses. gla.ac.uknih.govmicrobiologyresearch.org For instance, in VSV-infected cells, this compound was found to impair a function of the Golgi apparatus, leading to the intracellular accumulation of viral proteins and a significant reduction in the assembly and release of new virus particles. nih.govmicrobiologyresearch.org

The antiviral activity of this compound has been documented against a range of viruses, as detailed in the table below.

Virus FamilyVirus Representative(s)Observed EffectReference(s)
HerpesviridaeHerpes Simplex Virus 1 & 2 (HSV-1/2), Equine Herpes Virus (EHV-1), Bovine Herpes Virus (BHV-1), Varicella Zoster Virus (VZV), Human Cytomegalovirus (HCMV)Continuous drug dose-dependent reduction in virus infectivity. gla.ac.uk
RhabdoviridaeVesicular Stomatitis Virus (VSV)Reduction in assembled virus particles and infectious yield. nih.govmicrobiologyresearch.org nih.govmicrobiologyresearch.org
OrthomyxoviridaeInfluenza A100-fold reduction in virus infectivity. gla.ac.uk
AdenoviridaeAdenovirus type 5 (Ad-5)Reduction in the production of progeny virus particles. microbiologyresearch.org
ReoviridaeReovirus type 3 (Reo-3)Reduction in progeny production and loss of infectivity quality. microbiologyresearch.org
BunyaviridaeBunyamwera and Germiston virusesInhibition of glycoprotein (B1211001) processing, leading to antiviral activity. microbiologyresearch.org
TogaviridaeSemliki Forest Virus (SFV)Impaired virus release due to cytoplasmic assembly within vacuoles. microbiologyresearch.org

Articulation of Research Significance and Comprehensive Scope for this compound Investigations

The significance of this compound research lies in its multifaceted biological activities and its potential to modulate key cellular pathways relevant to a variety of disease states. Its broad-spectrum antiviral activity, which appears to target host cell functions rather than specific viral enzymes, makes it a compelling subject for further investigation, especially in the context of emerging and drug-resistant viral infections. nih.govgla.ac.uk The mechanism of disrupting host cell membrane functions suggests that its utility could extend to a wide range of unrelated viruses that rely on these functions for replication. gla.ac.uk

Beyond its antiviral properties, this compound is recognized as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). patsnap.comnih.gov This enzyme is responsible for converting inactive cortisone (B1669442) into active cortisol within cells, thereby amplifying glucocorticoid action in tissues like the liver, adipose tissue, and brain. patsnap.comnih.govnih.gov By inhibiting 11β-HSD1, this compound can reduce local cortisol levels, a mechanism that is of significant interest for its potential therapeutic implications in metabolic and inflammatory disorders. patsnap.com The induction of 11β-HSD1 at sites of inflammation by pro-inflammatory cytokines suggests that its inhibition could be a strategy to modulate inflammatory responses. nih.gov

The comprehensive scope for future this compound investigations is therefore substantial. It encompasses further elucidation of its antiviral mechanisms against a wider array of viruses, including contemporary public health threats. biorxiv.orgnih.gov Moreover, its role as an 11β-HSD1 inhibitor warrants deeper exploration in the context of chronic inflammatory conditions and metabolic diseases, where dysregulated glucocorticoid action plays a significant role. nih.govresearchgate.net Research into its gastroprotective and anti-inflammatory effects, which are common among triterpenoids, could also unveil new potential applications. nih.govnih.govmdpi.commdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H56O7 B1199628 Cicloxolone

Properties

Molecular Formula

C38H56O7

Molecular Weight

624.8 g/mol

IUPAC Name

10-(2-carboxycyclohexanecarbonyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid

InChI

InChI=1S/C38H56O7/c1-33(2)27-12-15-38(7)29(36(27,5)14-13-28(33)45-31(42)23-11-9-8-10-22(23)30(40)41)26(39)20-24-25-21-35(4,32(43)44)17-16-34(25,3)18-19-37(24,38)6/h20,22-23,25,27-29H,8-19,21H2,1-7H3,(H,40,41)(H,43,44)

InChI Key

IPIHZIYZLLMCRF-UHFFFAOYSA-N

SMILES

CC1(C2CCC3(C(C2(CCC1OC(=O)C4CCCCC4C(=O)O)C)C(=O)C=C5C3(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC(=O)C4CCCCC4C(=O)O)C)C(=O)C=C5C3(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C

Synonyms

3-hydroxy-11-oxoolean-12-en-30-oic acid 1,2-cyclohexanedicarboxylate
cicloxolone
cicloxolone sodium
cicloxolone, (3beta(cis),20beta)-isomer, disodium salt

Origin of Product

United States

Synthetic Methodologies and Structural Elucidation of Cicloxolone Analogues

Advanced Synthetic Pathways for Cicloxolone and Related Triterpenoid (B12794562) Structures

The synthesis of this compound and other triterpenoids is rooted in the complex biosynthetic pathways found in nature. These natural processes provide the foundational molecules that are often the starting point for laboratory synthesis.

Triterpenoids are biosynthesized through the isoprenoid pathway. nih.gov In plants, this occurs via two main routes: the mevalonate (MVA) pathway, which is active in the cytoplasm, endoplasmic reticulum, and peroxisomes, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. nih.gov Both pathways generate the five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov

The journey to a C30 triterpenoid structure begins with the combination of two farnesyl diphosphate (FPP) molecules to form squalene. nih.gov Squalene then undergoes epoxidation to 2,3-oxidosqualene, a critical precursor. nih.govnih.gov The cyclization of 2,3-oxidosqualene is a key diversifying step, catalyzed by enzymes called oxidosqualene cyclases (OSCs), which construct the various triterpenoid skeletons. nih.govresearchgate.net For instance, β-amyrin synthase is an OSC that produces the β-amyrin backbone, a precursor to glycyrrhetinic acid and, subsequently, this compound. researchgate.net

Following the initial cyclization, the triterpenoid skeleton undergoes a series of modifications, including oxidations often catalyzed by cytochrome P450 monooxygenases and glycosylations by uridine diphosphate-dependent glycosyltransferases (UGTs). nih.gov These enzymatic modifications introduce functional groups that are crucial for the molecule's biological activity and provide reactive sites for synthetic chemists to exploit. The total synthesis of complex triterpenoids, while challenging, builds upon the principles observed in these biosynthetic pathways, often employing strategic cyclization and functional group interconversion steps.

Strategies for Chemical Derivatization and Generation of Modified this compound Compounds

The inherent structural features of this compound, particularly its hydroxyl (–OH) and carboxylic acid (–COOH) groups, serve as primary targets for chemical derivatization. nih.gov These modifications are crucial for enhancing analytical detection and for creating novel analogues with potentially improved pharmacological properties. nih.gov

Chemical derivatization is a widely used technique in the high-performance liquid chromatography (HPLC) analysis of triterpenoids to improve separation, sensitivity, and selectivity. nih.gov Due to the lack of strong UV-absorbing chromophores in many triterpenoids, derivatization is often necessary for sensitive detection. nih.gov

Common derivatization strategies for the hydroxyl and carboxyl groups of triterpenoids include:

Acyl Chlorides: Reagents like benzoyl chlorides can be used to esterify hydroxyl groups, introducing a chromophore for UV detection. nih.gov

Fluorescent Labels: Dansyl chloride is another reagent that reacts with hydroxyl groups, attaching a fluorescent tag that allows for highly sensitive detection by HPLC with fluorescence detection (HPLC-FLD). nih.gov

Isocyanates: Reagents such as p-toluenesulfonyl isocyanate (PTSI) can label hydroxyl groups, creating derivatives that improve ionization efficiency for mass spectrometry (MS) detection. nih.gov

These derivatization reactions, typically performed prior to analysis, not only facilitate detection but also represent fundamental chemical transformations that can be applied on a larger scale to synthesize new this compound analogues. By systematically altering these functional groups, researchers can generate libraries of modified compounds to probe the structure-activity landscape.

Structure-Activity Relationship (SAR) Studies in this compound Research

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. They involve synthesizing and testing a series of structurally related compounds to determine which chemical features are responsible for their biological effects. This empirical approach provides critical insights for designing more potent and selective molecules.

Analytical Assessment of Structural Features Influencing Biological Activity

The elucidation of a compound's three-dimensional structure is a prerequisite for understanding its biological activity. A variety of sophisticated analytical techniques are employed to characterize this compound and its analogues.

Key Analytical Techniques:

Mass Spectrometry (MS): Provides precise molecular weight and fragmentation data, which helps in determining the elemental composition and structural components of a molecule. researchgate.netchromatographyonline.com Techniques like liquid chromatography-mass spectrometry (LC-MS) are invaluable for analyzing complex mixtures and identifying individual compounds. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (including 1D and 2D techniques) is the most powerful method for determining the detailed carbon-hydrogen framework of a molecule, revealing connectivity and stereochemistry. researchgate.net For very small sample sizes, advanced techniques like capillary and cryomicroprobe NMR are utilized. nih.gov

X-ray Crystallography: This technique provides the definitive three-dimensional structure of a molecule in its crystalline state. However, its application is limited by the ability to grow suitable high-quality crystals. nih.gov

Chiroptical Techniques: Methods like Circular Dichroism (CD) are used to determine the absolute configuration of chiral molecules, which is often crucial for biological activity. nih.gov

Through these methods, researchers can precisely map the structural modifications made to the this compound scaffold. By correlating these specific structural changes—such as the addition of a substituent at a particular position, alteration of stereochemistry, or modification of a functional group—with changes in biological assay results, a detailed SAR profile can be constructed. For example, studies on other complex molecules have shown that even minor modifications, like substituting a methoxy group for an ethoxy group, can significantly impact biological activity. nih.gov

Rational Design Principles for Novel this compound Analogues

The insights gained from SAR studies form the basis for the rational design of new and improved analogues. nih.govnih.gov Instead of random modifications, rational design uses the established SAR to make targeted changes to the lead compound's structure with the goal of enhancing desired properties.

The process often involves:

Identifying the Pharmacophore: Determining the essential structural features and their spatial arrangement required for biological activity.

Computational Modeling: Using molecular docking and other computational tools to simulate how different analogues might interact with a biological target, such as an enzyme or receptor. researchgate.net This allows for the in silico screening of potential modifications before undertaking complex synthesis.

Targeted Synthesis: Synthesizing only those compounds that are predicted to have improved activity based on the SAR and computational models. For instance, if SAR studies indicate that a flat, aromatic region is important for activity, analogues might be designed to enhance this planarity. koreascience.kr

This iterative cycle of design, synthesis, and testing allows for the systematic optimization of the lead structure. By understanding which parts of the this compound molecule are critical for cyclophilin binding and which are involved in subsequent interactions, researchers can rationally design analogues with potentially enhanced efficacy or novel biological activities. nih.gov

Molecular and Cellular Mechanisms of Action of Cicloxolone

Interaction Dynamics with Cellular Membrane Systems

The antiviral efficacy of Cicloxolone is strongly linked to its interactions with host cell membrane systems. These interactions lead to observable changes in cellular structures and functions.

Analysis of Perturbations in Cell Membrane Function and Structural Integrity

Electron microscopy studies of cells treated with this compound have revealed significant morphological changes affecting key cellular organelles, including the plasma membrane, rough endoplasmic reticulum, and Golgi apparatus guidetopharmacology.org. These ultrastructural alterations correlate with broader disturbances in membrane-associated biochemical functions within the cell guidetopharmacology.org. The drug's highly lipophilic nature and strong affinity for proteins are thought to contribute to its interaction with cellular membranes.

Investigating Influence on Cellular Membrane Permeability and Fluidity

This compound has been shown to increase the protein permeability of the plasma membrane in both uninfected and herpes simplex virus (HSV)-infected cells when treated with concentrations greater than 50 µM guidetopharmacology.org. This suggests a direct impact on the barrier function of the cell membrane.

While direct studies specifically detailing this compound's influence on membrane fluidity are less extensively documented, related triterpenoid (B12794562) compounds, such as glycyrrhizin (B1671929) and carbenoxolone (B1668346), provide insights into potential analogous mechanisms. Glycyrrhizin has been reported to reduce the fluidity of the cell membrane, which in turn can inhibit intercellular fusion and the spread of viruses like HIV. Similarly, carbenoxolone has been shown to modify lipid microdomains and correct membrane fluidity alterations in endothelial cells, impacting processes like endocytosis. Given this compound's classification as a triterpenoid and its observed broad membrane-perturbing effects, it is plausible that it may exert a similar influence on cellular membrane fluidity, contributing to its complex antiviral action.

Modulation of Intracellular Biochemical Pathways

Beyond its direct membrane interactions, this compound significantly modulates several intracellular biochemical pathways, particularly those involved in viral replication and assembly.

Elucidation of Effects on Glycoprotein (B1211001) Processing and Cellular Glycosylation

A major component of this compound's antiviral activity involves strong inhibition of post-translational glycosylation and sulfation of both host- and virus-specified proteins guidetopharmacology.org. This inhibition is particularly pronounced for viral glycoproteins. This compound impairs the function of the Golgi apparatus, which is crucial for the transport of viral glycoproteins, such as the G protein of Vesicular Stomatitis Virus (VSV), to the cell surface wikipedia.orgeasychem.org. This impairment leads to the intracellular accumulation of viral G and M proteins, indicating a disruption in their normal processing and trafficking wikipedia.orgeasychem.org. This effect is analogous to that observed with known glycosylation inhibitors like tunicamycin (B1663573) and monensin (B1676710), suggesting a common mechanism affecting virion assembly wikipedia.orgeasychem.org.

Inhibition of Viral Transcription Processes within Infected Cells

The multifaceted action of this compound, affecting membrane integrity, protein processing, and transcription, culminates in a significant reduction in the yield of infectious viral particles. For instance, in Vesicular Stomatitis Virus (VSV) replication, this compound reduced the number of assembled and released VSV particles by 100- to 1000-fold, and the infectious virus yield was reduced by 1000- to 10000-fold nih.govwikipedia.orgeasychem.orgfishersci.ca. This leads to a substantial increase in the particle-to-plaque forming unit (PFU) ratio, signifying the production of defective or non-infectious virions nih.govwikipedia.orgeasychem.orgfishersci.ca.

Table 1: Impact of this compound on Vesicular Stomatitis Virus (VSV) Replication

ParameterEffect of this compound (CCX) TreatmentCitation
Reduction in assembled/released VSV particles100- to 1000-fold nih.govwikipedia.orgeasychem.orgfishersci.ca
Reduction in infectious VSV yield1000- to 10000-fold nih.govwikipedia.orgeasychem.orgfishersci.ca
Increase in particle/PFU ratio10-fold or greater nih.govwikipedia.orgeasychem.orgfishersci.ca

Table 2: Broad-Spectrum Antiviral Activity of this compound (Selected Examples)

Virus Family / Virus TypeEffect of CCX Treatment (300 µM)Citation
Herpesviruses (HSV-1, HSV-2, HCMV, VZV, EHV-1, BHV-1)100- to 100000-fold reduction in infectious virus yield guidetopharmacology.org
Rhabdoviruses (Vesicular Stomatitis Virus)1000- to 10000-fold reduction in infectious virus yield nih.govwikipedia.orgeasychem.orgfishersci.ca
Picornaviruses (Poliovirus type 1)Reduced progeny production, inhibition of glycoprotein processing for some
Bunyaviruses (Bunyamwera, Germiston)Inhibition of glycoprotein processing responsible for antiviral activity
Reoviruses (Reovirus type 3)Reduced progeny production, dose-dependent biphasic effect on particle:p.f.u. ratio
Adenovirus type 5 (Ad-5)Reduced progeny production

Interference with Virion Assembly and Maturation Processes

This compound exerts its antiviral effects significantly by disrupting the intricate processes of virion assembly and maturation within infected host cells. This interference leads to the production of fewer and less infectious progeny viral particles.

Characterization of Disruption to Golgi Apparatus Function in Viral Glycoprotein Transport

This compound has been shown to impair the function of the Golgi apparatus, a crucial organelle for the post-translational modification and transport of viral glycoproteins. This impairment is particularly evident in the transport of viral glycoproteins to the cell surface, a step essential for the assembly and budding of many enveloped viruses nih.govmicrobiologyresearch.org. Studies on vesicular stomatitis virus (VSV) have demonstrated that CCX treatment leads to the intracellular accumulation of viral glycoprotein G and M proteins, indicating a block in their normal trafficking nih.govmicrobiologyresearch.org.

The observed effects of this compound on Golgi function are analogous to those produced by known glycosylation inhibitors, such as monensin and tunicamycin, suggesting a similar mechanism of action that affects virion assembly through perturbed glycoprotein processing nih.govmicrobiologyresearch.org. For Bunyamwera and Germiston viruses, the antiviral activity of CCX is directly attributable to its inhibition of glycoprotein processing nih.govmicrobiologyresearch.org. In the case of herpes simplex virus (HSV), CCX causes a decrease in the post-translational processing, including glycosylation and sulphation, of certain HSV proteins, and subsequently reduces the expression of HSV glycoproteins on the surface of infected cells psu.edu. The Golgi apparatus is a critical site for the secondary envelopment of herpesviruses, where mature virions acquire their final envelope before being transported for release from the cell frontiersin.org.

Analysis of Alterations in Progeny Viral Particle Quality and Reduced Infectivity

A hallmark effect of this compound is its profound impact on the quality and infectivity of progeny viral particles. Treatment with CCX results in a substantial reduction in the yield of infectious virus, often accompanied by a dramatic increase in the particle-to-plaque-forming unit (p.f.u.) ratio, signifying a high proportion of non-infectious or poorly infectious particles nih.govmicrobiologyresearch.orgpsu.edunih.govpsu.edu.

For instance, in HSV infections, the presence of 300 µM this compound sodium can reduce the infectious virus yield by 10,000- to 100,000-fold nih.gov. Similarly, for VSV, CCX reduces the number of assembled and released particles by 100- to 1000-fold, while the infectious virus yield is decreased by an even greater margin, 1000- to 10000-fold. This disparity leads to a 10-fold or greater increase in the particle/p.f.u. ratio, highlighting a significant loss of viral quality nih.govmicrobiologyresearch.org.

Qualitative differences in the polypeptide content of virions purified from CCX-treated cultures have been observed when compared to controls, and these changes correlate directly with the loss of infectivity psu.edunih.gov. Furthermore, studies with Reovirus type 3 (Reo-3) demonstrate a dose-dependent biphasic effect: lower CCX concentrations (less than 50 µM) result in the production of poor quality, non-infectious virus, while higher concentrations (greater than or equal to 100 µM) impede the successful assembly of even these low-quality particles nih.govmicrobiologyresearch.org. The thermolability of progeny virus also correlates with increasing CCX concentration, further underscoring the diminished quality of the virions produced in the presence of the drug nih.gov.

Table 1: Impact of this compound on Viral Particle Yield and Infectivity

Virus TypeThis compound ConcentrationReduction in Infectious Yield (Fold)Increase in Particle/p.f.u. RatioReference
HSV300 µM10,000 - 100,000Greatly diminished quality nih.gov
VSVNot specified1,000 - 10,000≥ 10-fold nih.govmicrobiologyresearch.org
Reo-3< 50 µMNot specifiedPoor quality, non-infectious nih.govmicrobiologyresearch.org
Reo-3≥ 100 µMNot specifiedLow quality virus not assembled nih.govmicrobiologyresearch.org

Analysis of Antiviral Mechanism Specificity versus Broad Spectrum Effects

This compound exhibits a dual nature in its antiviral action, displaying both broad-spectrum activity attributed to general cellular disturbances and specific targeting in certain viral contexts.

Characterization of Non-Specific Cellular Disturbances Contributing to Antiviral Activity

This compound sodium (CCX) is characterized as a broad-spectrum antiviral agent with a complex and largely non-specific mode of action microbiologyresearch.orgpsu.edu. This broad activity is believed to stem from drug-induced disturbances in fundamental cellular membrane processes that are also essential for viral replication microbiologyresearch.orgpsu.edu.

Identification and Validation of Specific Viral or Host Cellular Targets

Despite its broad-spectrum activity, evidence suggests that this compound also possesses specific antiviral effects. A notable example is the consistent finding that herpes simplex virus type 2 (HSV-2) is more sensitive to CCX inhibition than herpes simplex virus type 1 (HSV-1) psu.edunih.govpsu.edu. Genetic mapping studies using HSV-1/HSV-2 intertypic recombinants have indicated that the gene locations encoding glycoproteins gH and gC are determinants of this differential sensitivity to CCX psu.edu.

The analogous effects observed between CCX and monensin, a selective inhibitor of Golgi apparatus glycosylation, strongly suggest that the Golgi apparatus function is a key host cellular target for this compound's antiviral action, particularly for viruses whose replication relies on proper glycoprotein processing within this organelle nih.govmicrobiologyresearch.orgpsu.edu. For Bunyamwera and Germiston viruses, the inhibition of glycoprotein processing by CCX is directly responsible for its antiviral activity nih.govmicrobiologyresearch.org. Similarly, for vesicular stomatitis virus (VSV), the impairment of a Golgi apparatus function related to the transport of glycoprotein G is cited as the reason for the inhibition of virion assembly nih.govmicrobiologyresearch.org.

Preclinical Investigations of Cicloxolone in in Vitro and Ex Vivo Models

Comprehensive Antiviral Spectrum Evaluation in Cell Culture Systems

Cicloxolone has demonstrated significant antiviral activity against both Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2) in cell culture systems. psu.edunih.govoup.comcapes.gov.br Dose-response experiments have shown that the presence of this compound sodium (CCX) during the HSV replication cycle can lead to a profound reduction in infectious virus yield. oup.comnih.gov At a concentration of 300 µM, CCX has been observed to decrease the infectious yield by 10,000- to 100,000-fold. oup.comnih.gov

A consistent finding across multiple studies is that HSV-2 is more sensitive to inhibition by CCX than HSV-1. psu.edunih.govoup.comcapes.gov.brpsu.edunih.govmicrobiologyresearch.org This differential sensitivity suggests the involvement of specific HSV genes in the drug's action, beyond its non-specific effects on host cell membranes. psu.educapes.gov.brnih.govmicrobiologyresearch.org Research utilizing intertypic recombinants of HSV-1 and HSV-2 has mapped this difference in sensitivity to the genetic locations of UL22 and UL44, the genes encoding glycoproteins H (gH) and C (gC), respectively. capes.gov.brnih.govmicrobiologyresearch.org The antiviral effect of CCX is not primarily due to cytotoxicity in certain cell lines, such as Flow 2002 cells, where the antiviral and cytotoxic effects can be uncoupled. nih.govpsu.edumicrobiologyresearch.org The drug appears to be active throughout the infectious cycle, affecting multiple late-stage processes. nih.govoup.commicrobiologyresearch.org

Table 1: In Vitro Efficacy of this compound (CCX) Against Herpes Simplex Virus (HSV)
VirusObserved EffectKey FindingsReference
HSV-1 and HSV-210,000 to 100,000-fold reduction in infectious virus yield.Effective at a concentration of 300 µM CCX. oup.comnih.gov
HSV-2 vs. HSV-1HSV-2 is consistently more sensitive to inhibition.This differential sensitivity has been confirmed with multiple strains of both HSV-1 and HSV-2. psu.edunih.govoup.comcapes.gov.br
HSV Gene InvolvementDifferential sensitivity maps to genes for glycoproteins gH (UL22) and gC (UL44).Suggests a specific anti-HSV effect in addition to non-specific cellular mechanisms. capes.gov.brnih.govmicrobiologyresearch.org

This compound exhibits potent inhibitory effects on the replication of Vesicular Stomatitis Virus (VSV), a member of the Rhabdoviridae family. nih.govcapes.gov.br The compound is reported to be active throughout all stages of the VSV replication cycle. nih.govncats.ioncats.io Treatment with CCX results in a substantial decrease in both the assembly and release of viral particles, with reductions ranging from 100- to 1,000-fold. nih.govncats.ioncats.iomicrobiologyresearch.org The impact on viral infectivity is even more pronounced, with the infectious virus yield being reduced by 1,000- to 10,000-fold. nih.govncats.ioncats.io

The mechanism of action against VSV involves at least two distinct effects: the suppression of viral protein synthesis and secondary transcription, and the disruption of virion assembly. nih.govncats.io The latter is linked to the impairment of Golgi apparatus function, which is critical for the transport of the VSV glycoprotein (B1211001) (G protein) to the cell surface. nih.govnih.gov This disruption leads to an intracellular accumulation of the viral G and M proteins. nih.gov Notably, CCX also demonstrates a virucidal effect on mature VSV particles in suspension. nih.gov

Table 2: In Vitro Efficacy of this compound (CCX) Against Vesicular Stomatitis Virus (VSV)
ParameterFold Reduction / ChangeReference
Virus Particle Assembly and Release100- to 1,000-fold reduction nih.govncats.ioncats.iomicrobiologyresearch.org
Infectious Virus Yield1,000- to 10,000-fold reduction nih.govncats.ioncats.io
Particle/Plaque-Forming Unit (PFU) Ratio≥10-fold increase nih.govncats.ioncats.io

Preclinical studies have established that this compound is a broad-spectrum antiviral agent, demonstrating inhibitory activity against a wide range of both RNA and DNA viruses. psu.edunih.govmicrobiologyresearch.org Its efficacy extends to members of several viral families, including Myxoviruses, Picornaviruses, Bunyaviruses, Reoviruses, and Rhabdoviruses. psu.edu Research has categorized the antiviral response to CCX into three distinct classes based on dose-response experiments in tolerant cell lines. capes.gov.br

Class 1: Viruses in this group, which includes VSV, Influenza A, Equine Herpesvirus-1 (EHV-1), and Bovine Herpesvirus-1 (BHV-1), exhibit a consistent and progressive dose-dependent reduction in infectious yield, ranging from 100-fold to 100,000-fold. capes.gov.br Plaque reduction assays also indicate that Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV) are highly sensitive to CCX. capes.gov.br

Class 2: This class includes Bunyamwera and Germiston viruses (Bunyaviridae), Poliovirus-1 (Picornaviridae), Reovirus-3 (Reoviridae), and Adenovirus-5 (Adenoviridae). capes.gov.br These viruses show an initial sensitivity, with a 10- to 100-fold reduction in yield at lower drug concentrations. capes.gov.br However, increasing the dose of CCX beyond 100-200 µM results in minimal further effect, creating a plateau in the dose-response curve. capes.gov.brmicrobiologyresearch.org For bunyaviruses, this antiviral activity is attributed to the inhibition of glycoprotein processing. microbiologyresearch.orgnih.govcapes.gov.br

Class 3: Semliki Forest Virus (SFV), a member of the Togaviridae family, is the primary example in this class. capes.gov.br The total infectious virus yield of SFV appears to be unaffected by CCX treatment. capes.gov.brmicrobiologyresearch.org However, the drug does impair the release of the virus by causing the cytoplasmic assembly of fully infectious particles within vacuoles. microbiologyresearch.orgnih.govcapes.gov.br

Table 3: Broad-Spectrum Antiviral Activity of this compound (CCX)
Sensitivity ClassRepresentative VirusesObserved Antiviral ResponseReference
Class 1 (High Sensitivity)VSV, Influenza A, EHV-1, BHV-1, HCMV, VZVConsistent, progressive dose-dependent yield reduction (100- to 100,000-fold). capes.gov.br
Class 2 (Moderate Sensitivity with Plateau)Adenovirus-5, Reovirus-3, Poliovirus-1, Bunyamwera virus, Germiston virusInitial yield reduction (10- to 100-fold) followed by a plateau at higher concentrations. capes.gov.brmicrobiologyresearch.org
Class 3 (Resistant/Relocated)Semliki Forest Virus (SFV)Total infectious yield is unaltered, but virus release is impaired due to relocation of assembly. capes.gov.brmicrobiologyresearch.orgnih.gov

Dose-Dependent Cellular Responses in Preclinical Models

The effect of this compound on uninfected cells is dose-dependent and varies significantly across different cell lines. nih.govpsu.edu In sensitive cell lines, such as Baby Hamster Kidney (BHK) cells, CCX reduces the rate of cell growth and can exhibit cytotoxicity at high concentrations. nih.govpsu.edumicrobiologyresearch.org For instance, in BHK cells, cytotoxicity was evident after 24 hours at concentrations greater than 200 µM. psu.edu

In contrast, several cell lines have been identified as resistant to the cytotoxic effects of CCX. capes.gov.br The human Flow 2002 cell line, for example, shows minimal to no cytotoxic effects or significant impact on cell division even after prolonged treatment with concentrations of CCX (e.g., 300 µM) that are highly antiviral. nih.govpsu.edumicrobiologyresearch.org This ability to uncouple the antiviral and cytotoxic effects in certain cell lines is critical for accurately assessing the drug's specific antiviral mechanisms in vitro. psu.edugla.ac.uk Even in cell lines classified as resistant, high concentrations of CCX (200-300 µM) can inhibit cell replication, though this is not considered a confounding factor in antiviral assays performed on confluent cell monolayers. gla.ac.uk The growth-inhibitory effects on sensitive cells like BHK have been shown to be reversible after removal of the drug. nih.govpsu.edumicrobiologyresearch.org

Table 4: Cellular Response to this compound (CCX) in Uninfected Cell Lines
Cell LineSensitivity to CCXObserved EffectsReference
BHK (Baby Hamster Kidney)SensitiveDose-dependent reduction in cell growth; cytotoxicity at high concentrations (>200 µM). nih.govpsu.edumicrobiologyresearch.org
VeroSensitiveStrongly affected by the drug. psu.edu
Flow 2002 (Human)ResistantApparently unaffected; minimal cytotoxicity or effect on cell division at antiviral concentrations. nih.govpsu.edumicrobiologyresearch.org

A key feature of this compound's antiviral action is its differential impact on the production of physical virus particles versus infectious virus particles. nih.govoup.com Across multiple virus types, CCX treatment leads to a much greater reduction in the infectious virus yield than in the total number of assembled virus particles. nih.govnih.govmicrobiologyresearch.org This discrepancy results in a significant increase in the particle-to-plaque-forming-unit (particle/PFU) ratio, indicating that a large proportion of the virus progeny produced in the presence of the drug is non-infectious or has greatly diminished quality. psu.eduoup.commicrobiologyresearch.org

For HSV, treatment with CCX lowers the total number of assembled virions but drastically reduces the infectivity of this population. nih.govoup.comnih.govmicrobiologyresearch.org Similarly, in VSV-infected cells, CCX reduces the number of released particles by 100- to 1,000-fold, while the yield of infectious units plummets by 1,000- to 10,000-fold, resulting in at least a 10-fold increase in the particle/PFU ratio. nih.gov

The effect can also be more complex, as seen with Reovirus-3. At low CCX concentrations (<50 µM), the virus yield contains poor-quality, non-infectious particles. microbiologyresearch.orgnih.govcapes.gov.br However, at higher concentrations (≥100 µM), the assembly of even this low-quality virus is prevented, leading to a reduction in particle yield itself. microbiologyresearch.orgnih.govcapes.gov.br This demonstrates that CCX can interfere with both the quality and the quantity of viral progeny in a dose-dependent manner. microbiologyresearch.org

Table 5: Quantitative Effects of this compound (CCX) on Viral Production
VirusEffect on Particle NumberEffect on Infectious YieldImpact on Virus Quality (Particle/PFU Ratio)Reference
Herpes Simplex Virus (HSV)ReducedGreatly reduced (e.g., 10,000- to 100,000-fold)Dramatically increased psu.edunih.govoup.comnih.gov
Vesicular Stomatitis Virus (VSV)100- to 1,000-fold reduction1,000- to 10,000-fold reduction≥10-fold increase nih.gov
Reovirus-3Reduced (especially at ≥100 µM)ReducedIncreased (biphasic effect based on concentration) microbiologyresearch.orgnih.govcapes.gov.br
Adenovirus-5ReducedReducedNot specified microbiologyresearch.orgnih.govcapes.gov.br

Temporal Dynamics of this compound Action on the Viral Replication Cycle

Time-of-addition experiments are crucial in virology to determine the specific phase of the viral life cycle that an antiviral compound targets. mdpi.comnih.gov These studies involve adding the compound at various time points before, during, and after viral infection to pinpoint whether the drug inhibits early events like attachment and entry, intermediate stages such as genome replication and protein synthesis, or late events like virion assembly and release. mdpi.comnih.govresearchgate.net

In the case of this compound (CCX), investigations into its effect on the replication of vesicular stomatitis virus (VSV) revealed that the drug is active during all stages of the viral replication cycle. microbiologyresearch.orgnih.gov This finding indicates that this compound does not operate by inhibiting a single, specific viral gene product, which would typically be active at a discrete point in the replication timeline. Instead, its broad window of activity suggests a more pleiotropic or non-specific mechanism of action, likely targeting cellular processes that are essential for the virus throughout its replication. microbiologyresearch.orgnih.gov

The antiviral activity of this compound is multifaceted, manifesting as a reduction in the number of virus particles assembled and a decrease in the infectivity of the progeny virions. microbiologyresearch.orgnih.gov Studies with VSV showed that this compound treatment leads to a 100- to 1000-fold reduction in the assembly and release of viral particles and a 1000- to 10000-fold reduction in infectious virus yield. microbiologyresearch.orgnih.gov This results in a significant increase (10-fold or greater) in the particle-to-plaque-forming-unit (p.f.u.) ratio, signifying a dramatic loss in viral quality. microbiologyresearch.orgnih.gov This continuous effect throughout the viral life cycle is consistent with the drug's proposed interference with fundamental cellular membrane functions that are co-opted by the virus for replication, maturation, and egress. psu.edu

Table 1: Summary of Temporal Effects of this compound on Viral Replication
Virus ModelExperimental ApproachKey FindingsInferred MechanismReference
Vesicular Stomatitis Virus (VSV)Time-of-addition studiesDrug was active when added at any stage of the replication cycle.Does not inhibit a single, specific viral gene product; likely targets cellular processes utilized continuously by the virus. microbiologyresearch.org, nih.gov
Herpes Simplex Virus (HSV)Analysis of viral yield and qualityPrimarily affects particle assembly and maturation, leading to a high particle/p.f.u. ratio.Interference with late-stage replication events involving cellular membranes. psu.edu

Ultrastructural and Morphological Studies of this compound-Treated Cells and Virions

Electron microscopy studies have provided significant insights into the physical and structural changes induced by this compound in both infected and uninfected cells, as well as on the morphology of progeny virions. These investigations reveal that this compound's antiviral action is correlated with distinct alterations in cellular and viral structures, particularly those involving membrane systems. psu.edu

In uninfected Baby Hamster Kidney (BHK) and human Flow 2002 cells, treatment with this compound induced morphological changes in the plasma membrane, the rough endoplasmic reticulum, and the Golgi apparatus. psu.edu These ultrastructural changes align with biochemical findings of altered cell membrane functions, including increased protein permeability and reduced post-translational processing of proteins like glycosylation. psu.edu

When herpes simplex virus (HSV)-infected cells were treated with this compound, transmission electron microscopy revealed several key effects on virion maturation. nih.gov With increasing drug concentrations, there was a notable decrease in the total number of virions observed per cell section. nih.gov Furthermore, the ratio of nuclear to cytoplasmic virus particles increased, and there was a significant reduction in the percentage of enveloped virus particles found in the cytoplasm. nih.gov However, this compound did not affect the assembly of core-containing capsids, as the ratio of empty to full capsids was unchanged. nih.gov This indicates that while DNA encapsidation is not blocked, the subsequent step of envelopment in the cytoplasm is impaired, contributing to the observed high particle-to-p.f.u. ratio. nih.gov

Similarly, in studies with vesicular stomatitis virus (VSV), this compound was found to perturb virion assembly by impairing a function of the Golgi apparatus. microbiologyresearch.orgnih.gov This impairment disrupts the transport of the viral glycoprotein (G protein) to the cell surface, leading to an intracellular accumulation of both the G protein and the matrix (M) protein. microbiologyresearch.orgnih.gov This mechanism is analogous to the effects of known glycosylation inhibitors like tunicamycin (B1663573) and monensin (B1676710). microbiologyresearch.orgnih.gov The consequence of these ultrastructural and functional defects is the assembly of virions with a deficient or altered polypeptide content, rendering them substantially less infectious. psu.edu

Table 2: Summary of Ultrastructural and Morphological Findings in this compound-Treated Models
Model SystemObserved Effect on Host Cell StructuresObserved Effect on Virion Assembly & MorphologyReference
Uninfected BHK and Flow 2002 cellsMorphological changes in plasma membrane, rough endoplasmic reticulum, and Golgi apparatus.N/A psu.edu
Herpes Simplex Virus (HSV)-infected cellsN/A- Decrease in total virions.
  • Increased ratio of nuclear to cytoplasmic capsids.
  • Reduced envelopment of cytoplasmic virus particles.
  • No effect on DNA encapsidation (empty/full capsid ratio unchanged).
  • nih.gov
    Vesicular Stomatitis Virus (VSV)-infected cellsImpairment of Golgi apparatus function.- Intracellular accumulation of viral G and M proteins.
  • Impaired transport of G protein to the cell surface.
  • Perturbation of virion assembly.
  • microbiologyresearch.org, nih.gov

    Computational Approaches in Cicloxolone Research and Analogues

    Molecular Docking Simulations for Putative Target Identification and Binding Affinity Prediction

    Molecular docking is a computational modeling technique used to predict the preferred binding orientation of a ligand (such as Cicloxolone) to a receptor (a biomolecule like a protein), aiming to form a stable complex. This method provides insights into the potential interactions between the two molecules and is fundamental in identifying putative biological targets and predicting the strength of their binding, known as binding affinity jscimedcentral.comparssilico.com. By simulating how a molecule fits into the active site of a target protein, researchers can estimate the binding energy and identify key residues involved in the interaction jscimedcentral.com.

    In the context of antiviral research, for instance, molecular docking studies are employed to screen compounds against viral proteins. This compound sodium has been referenced in such studies, serving as a known inhibitor or standard control compound in the evaluation of novel anti-Ebola virus protein VP35 agents mdpi.comresearchgate.netnih.gov. While the primary focus of some studies might be on identifying new lead compounds, the inclusion of well-characterized molecules like this compound allows for a comparative analysis of binding efficiencies and interaction patterns, validating the computational protocols used mdpi.comresearchgate.netnih.gov. The output of molecular docking simulations typically includes binding energy scores (e.g., in kcal/mol), which quantitatively represent the predicted binding affinity, and detailed visualizations of the ligand-receptor complex, highlighting hydrogen bonds, hydrophobic interactions, and other crucial molecular contacts jscimedcentral.comparssilico.com.

    Molecular Dynamics (MD) Simulations for Ligand-Target Interaction Dynamics

    Molecular Dynamics (MD) simulations extend the insights gained from static docking studies by modeling the time-dependent movement of atoms and molecules. This approach allows for the investigation of dynamic processes, conformational changes, and the stability of ligand-receptor complexes over a period readthedocs.ionih.govmdpi.com. By solving the equations of motion for a system of particles numerically, MD simulations provide a detailed atomic-level view of how a ligand, such as this compound, interacts with its target in a more realistic, fluctuating environment readthedocs.iomdpi.com.

    For compounds like this compound, MD simulations can reveal the stability of the protein-ligand complex, identify critical interacting residues that maintain the binding over time, and assess the flexibility of both the ligand and the target protein upon binding mdpi.comresearchgate.netmdpi.comjapsonline.com. In studies where this compound is used as a reference, MD simulations can corroborate the binding affinities predicted by molecular docking and provide a deeper understanding of the molecular mechanisms underlying its interaction with specific targets, such as viral proteins mdpi.comresearchgate.net. Parameters typically analyzed in MD simulations include Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), which indicate the stability and flexibility of the system, respectively mdpi.com.

    In Silico Prediction of Biological Activities and Pharmacological Profiles

    In silico prediction of biological activities involves using computational models to forecast the potential biological effects and pharmacological profiles of chemical compounds based on their structural formulas way2drug.comnih.govbmc-rm.org. This approach leverages large databases of known compounds and their associated activities to identify structure-activity relationships, enabling the prediction of various properties, including pharmacological effects, molecular mechanisms of action, and even potential adverse effects bmc-rm.org.

    For this compound, such predictions can help in identifying new therapeutic avenues or understanding its known activities in greater detail. Tools like PASS (Prediction of Activity Spectra for Substances) analyze the structural features of a molecule to predict its probable activity (Pa) and probable inactivity (Pi) for thousands of biological endpoints bmc-rm.org. In the context of the anti-Ebola virus research, computational techniques were used to predict the antiviral activity of lead compounds, a methodology that would similarly apply to assessing or re-evaluating the biological activity of reference compounds like this compound mdpi.comresearchgate.netnih.gov. This predictive capability helps in prioritizing compounds for further experimental validation, thereby streamlining the drug discovery process nih.govbmc-rm.org.

    Computational ADMET Profiling (excluding specific values)

    Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical step in the early stages of drug development. It involves predicting how a compound will behave within a biological system, specifically regarding its absorption into the body, distribution to various tissues, metabolic transformation, excretion from the body, and potential toxic effects mdpi.comresearchgate.netmdpi.comnih.govnih.gov. This in silico assessment helps in filtering out compounds with undesirable pharmacokinetic or safety profiles, thus reducing the risk of late-stage failures in drug development mdpi.commdpi.com.

    Compound Names and PubChem CIDs

    Future Directions and Research Opportunities for Cicloxolone

    Elucidation of Novel or Uncharacterized Molecular and Cellular Targets

    Despite the recognized antiviral and anti-inflammatory activities of Cicloxolone, the precise molecular and cellular targets underlying these effects are not fully elucidated. Studies on the mechanism of action of triterpenes, the class of compounds to which this compound belongs, have indicated that they may affect multiple steps in cellular processes that control viral replication rather than targeting specific viral synthesis pathways directly. umcs.pl This highlights a critical need for in-depth investigations to identify novel or currently uncharacterized molecular and cellular targets. Advanced biochemical, biophysical, and cellular assays, coupled with high-throughput screening methodologies, could reveal previously unknown interactions. Furthermore, given that the most effective targets for antiviral chemotherapy may still be undescribed and unutilized, systematic target identification strategies are essential to fully harness this compound's therapeutic potential. nih.gov This comprehensive approach is crucial for understanding the full spectrum of its biological activity and for guiding the development of more potent and selective agents.

    Development of Advanced In Vitro and Ex Vivo Research Models for Mechanistic Studies

    Current mechanistic studies of this compound often rely on traditional two-dimensional (2D) cell culture systems. However, these models frequently lack the complexity and physiological relevance of in vivo environments, limiting their ability to fully recapitulate drug-host interactions and disease pathology. clinisciences.com Future research should prioritize the development and utilization of advanced in vitro and ex vivo research models. Three-dimensional (3D) cell cultures, such as organoids and spheroids, offer a more accurate representation of tissue architecture and cellular heterogeneity, providing a superior platform for mechanistic studies. nih.gov, researchgate.net Furthermore, microfluidic devices, often referred to as "organ-on-a-chip" systems, can simulate physiological flow, multi-tissue interactions, and complex microenvironments, offering unprecedented insights into drug absorption, distribution, metabolism, and elimination (ADME) profiles, as well as target engagement in a more dynamic setting. Ex vivo models, particularly those utilizing patient-derived cells or tissues, are invaluable for bridging the gap between preclinical findings and clinical outcomes. bloodresearch.or.kr, clinisciences.com These models can preserve the heterogeneity and complexity of human tumors and tissues, enabling more accurate predictions of drug efficacy and resistance mechanisms, thereby accelerating translational research for this compound.

    Rational Design and Optimization of Next-Generation this compound Analogues for Enhanced Selectivity

    This compound belongs to the triterpenoid (B12794562) family, a class of compounds whose hydrophobic structure has served as a basis for the design of related therapeutic agents. nih.gov, jci.org The rational design and optimization of next-generation this compound analogues represent a significant research opportunity. This involves applying principles of medicinal chemistry and computational drug design to modify the compound's structure, aiming to enhance its selectivity for specific molecular targets, improve its potency, and reduce potential off-target effects. Computational approaches, including molecular docking and molecular dynamics simulations, can predict binding affinities and interactions with potential targets, guiding the synthesis of novel derivatives with improved pharmacological profiles. researchgate.net, mdpi.com Such strategies can lead to the development of compounds with a more favorable therapeutic index, potentially broadening the clinical applicability of this compound-derived agents. The proactive and rational search for specific enzyme inhibitors is a key aspect of modern antiviral drug discovery, and applying these principles to this compound could yield significant advancements. nih.gov

    Investigation of Preclinical Combinatorial Approaches with Other Antiviral or Modulatory Agents

    The investigation of this compound in preclinical combinatorial approaches with other antiviral or immunomodulatory agents holds substantial promise. Combination therapy is a well-established strategy in infectious disease management, offering benefits such as enhanced efficacy, reduced viral resistance development, and a broader spectrum of activity. plos.org For instance, related triterpenoids like glycyrrhizin (B1671929) have demonstrated enhanced inhibitory effects when used in combination with other antiviral agents, such as interferon, against hepatitis C virus. frontiersin.org Similarly, betulin, another triterpenoid, exhibits synergistic antiviral effects with acyclovir (B1169) against herpes simplex viruses. researchgate.net Exploring such synergistic interactions with this compound could lead to the identification of novel therapeutic regimens that are more effective than monotherapy. Preclinical studies utilizing advanced in vitro and ex vivo models can systematically evaluate various drug combinations to identify synergistic interactions and optimal therapeutic strategies, paving the way for future clinical trials. bloodresearch.or.kr

    Application of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Mechanistic Understanding

    The application of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, is crucial for gaining a comprehensive and holistic understanding of this compound's mechanism of action. humanspecificresearch.org, nih.gov These high-throughput approaches allow for the large-scale analysis of biological molecules, providing insights into how this compound perturbs cellular systems at a global level.

    Proteomics can reveal changes in protein expression, post-translational modifications, and protein-protein interactions upon this compound treatment, indicating direct or indirect molecular targets and affected signaling pathways. humanspecificresearch.org

    Metabolomics can identify alterations in cellular metabolic pathways, offering insights into the metabolic reprogramming induced by the compound and its impact on host-pathogen interactions or inflammatory processes. humanspecificresearch.org, mdpi.com

    Transcriptomics (e.g., RNA sequencing) can elucidate changes in gene expression profiles, providing a snapshot of the cellular response to this compound at the transcriptional level. humanspecificresearch.org

    Integrating data from these different omics layers through multi-omics approaches can provide a systems-level view of this compound's effects, uncovering complex biological networks and biomarkers of response or resistance. cytivalifesciences.com This comprehensive understanding is vital for identifying novel drug targets, predicting adverse effects, and developing more precise therapeutic strategies. humanspecificresearch.org, slideshare.net

    Exploration of Structure-Function Relationships Beyond Current Antiviral and Anti-Inflammatory Scopes

    While this compound is known for its antiviral and anti-inflammatory activities, the broader therapeutic potential of this triterpenoid remains largely unexplored. umcs.pl Triterpenoids, as a class, exhibit a diverse range of biological activities, including anticancer, antioxidant, and hypoglycemic properties. mdpi.com Future research should systematically investigate the structure-function relationships of this compound and its analogues beyond its established antiviral and anti-inflammatory scopes. This involves synthesizing a library of derivatives with targeted structural modifications and evaluating their activity in a wide array of biological assays relevant to other disease areas. Understanding how specific structural features correlate with particular biological activities could lead to the discovery of novel therapeutic applications for this compound. Despite the existing literature on the antiviral activity of plant-derived triterpenoids, there is a recognized lack of in-depth investigations into their structure-function relationships across different viral families and their precise mechanisms of antiviral action. umcs.pl Addressing this gap would not only deepen the understanding of this compound but also contribute significantly to the broader field of triterpenoid pharmacology.

    Q & A

    Q. What is the primary antiviral mechanism of Cicloxolone, and what experimental models are used to validate this mechanism?

    this compound disrupts Golgi function, impairing vesicular transport of viral glycoproteins, as demonstrated in studies using adenovirus, reovirus, and bunyavirus models . Key methodologies include:

    • Golgi integrity assays (e.g., immunofluorescence staining for Golgi markers like GM130).
    • Viral replication quantification via qPCR or plaque assays in cultured cells .
    • Time-course experiments to correlate Golgi disruption with viral propagation .

    Experimental design tip: Include controls for cytotoxicity (e.g., MTT assays) to distinguish antiviral effects from cell viability artifacts .

    Q. What are the standard protocols for synthesizing and characterizing this compound in laboratory settings?

    While synthesis details are proprietary, characterization relies on:

    • Spectroscopic validation (NMR, HPLC-MS) for purity and structural confirmation .
    • Batch consistency testing using in vitro antiviral assays (e.g., EC50 determination against reference viruses) .
    • Stability studies under varying pH/temperature conditions to ensure compound integrity .

    Note: For novel derivatives, follow IUPAC guidelines for nomenclature and report CAS registry numbers .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in this compound’s efficacy data across different viral models?

    Discrepancies may arise from variations in viral dependency on Golgi-mediated trafficking. To address this:

    • Conduct comparative studies using isogenic viral strains with mutated glycoproteins.
    • Apply meta-analysis to aggregate data from independent studies, controlling for variables like cell type, MOI, and assay sensitivity .
    • Use knockdown/knockout models (e.g., CRISPR-Cas9 targeting Golgi-resident proteins) to isolate mechanism-specific effects .

    Example: Dargan et al. (1992) observed reduced efficacy against poliovirus compared to adenovirus, suggesting virus-specific Golgi utilization .

    Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

    • Non-linear regression models (e.g., Hill equation) to calculate EC50/IC50 values.
    • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
    • Time-to-event analysis (e.g., Kaplan-Meier curves) for studies tracking viral clearance over time .

    Data contradiction tip: Report confidence intervals and effect sizes to contextualize variability .

    Q. How can in silico modeling enhance the design of this compound derivatives with improved specificity?

    • Molecular docking to predict interactions with Golgi proteins (e.g., GRASP55) .
    • QSAR models linking structural motifs (e.g., cyclopentanone rings) to antiviral activity .
    • MD simulations to assess compound stability in Golgi-mimetic lipid bilayers .

    Validation requirement: Pair computational predictions with in vitro resistance profiling to avoid overfitting .

    Data Synthesis and Reproducibility

    Q. What strategies ensure reproducibility in this compound studies, particularly across independent labs?

    • Detailed Materials & Methods : Report cell lines (ATCC IDs), passage numbers, and assay conditions (e.g., serum concentration, incubation time) .
    • Open-data practices : Deposit raw datasets (e.g., viral titers, cytotoxicity) in repositories like Zenodo .
    • Inter-lab validation : Collaborate to replicate key findings using harmonized protocols .

    Table: Key Studies on this compound’s Antiviral Mechanisms

    Virus ModelKey FindingMethodology UsedReference
    Adenovirus Type 5Golgi disruption reduces glycoprotein exportImmunofluorescence, qPCRDargan et al. 1992
    BunyavirusEC50 of 12 µM in Vero cellsPlaque assay, MTTDargan et al. 1992
    Semliki Forest VirusTime-dependent inhibition of virion assemblyElectron microscopyDargan et al. 1992

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Cicloxolone
    Reactant of Route 2
    Reactant of Route 2
    Cicloxolone

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.